molecular formula C12H22N2O3 B1475856 1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid CAS No. 2098042-36-3

1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

Cat. No.: B1475856
CAS No.: 2098042-36-3
M. Wt: 242.31 g/mol
InChI Key: POKDRVGJOXQBPH-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed involving amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates .


Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . They are more stable than related aziridines due to their ring strain .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidine carboxylic acids, which have been explored for their synthesis and chemical properties. Research in this area focuses on developing new methods for synthesizing azetidine-2-carboxylic acid derivatives, which are valuable for their potential applications in medicinal chemistry and as building blocks in organic synthesis. For instance, Sajjadi and Lubell (2008) have synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, demonstrating the versatility of these compounds in peptide activity studies (Sajjadi & Lubell, 2008). Similarly, Žukauskaitė et al. (2011) developed a short synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their potential interest for biological and foldameric applications (Žukauskaitė et al., 2011).

Future Directions

Azetidines are increasingly important in pharmaceutical and agrochemical research . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their potential applications .

Properties

IUPAC Name

1-[2-[butyl(ethyl)amino]-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-5-6-14(4-2)11(15)9-13-7-10(8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKDRVGJOXQBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid
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1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid
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1-(2-(Butyl(ethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

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